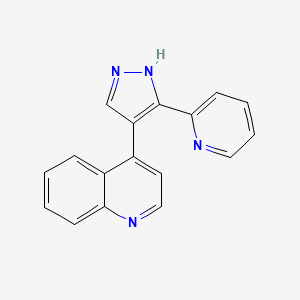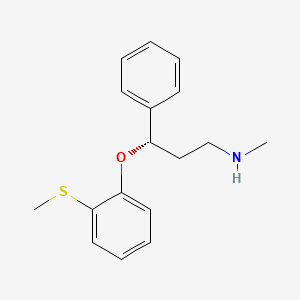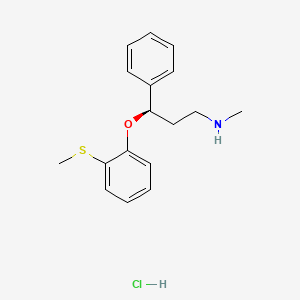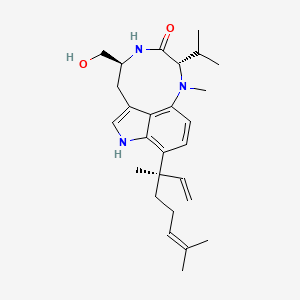
Lyngbyatoxin a
概要
説明
科学的研究の応用
Teleocidin A1 has a wide range of scientific research applications:
作用機序
テレシジンA1は、細胞の成長、分化、アポトーシスなど、さまざまな細胞プロセスに関与する酵素ファミリーであるタンパク質キナーゼC(PKC)を活性化することによって、その効果を発揮します . テレシジンA1によるPKCの活性化は、いくつかの遺伝子とシグナル伝達経路の調節につながり、その生物学的活性に貢献します .
6. 類似化合物の比較
テレシジンA1は、テレシジンB、エルゴタミン、ビンブラスチンなどの他の化合物を含む、インドールアルカロイドファミリーの一部です . これらの化合物と比較して、テレシジンA1は、その強力なPKC活性化と、インドールが縮合した9員環ラクタム環構造によって特徴付けられます .
類似化合物:
- テレシジンB
- エルゴタミン
- ビンブラスチン
Safety and Hazards
Lyngbyatoxin A is a potent irritant and vesicant, as well as a carcinogen. It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
Lyngbyatoxin A is a terpenoid indole alkaloid that belongs to the class of non-ribosomal peptides . It contains a nucleophilic indole ring that plays a crucial role in the activation of protein kinases . Specifically, this compound interacts with protein kinase C (PKC), a family of enzymes involved in various cellular processes . The interaction between this compound and PKC leads to the activation of the enzyme, which subsequently phosphorylates various target proteins, influencing cell proliferation, differentiation, and apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to activate protein kinase C, which plays a role in the regulation of cell proliferation, apoptosis, differentiation, migration, and adhesion . The activation of PKC by this compound leads to the phosphorylation of several downstream targets, including RAF1, BCL2, and CSPG4 . This activation influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its tumor-promoting activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and activation of protein kinase C . This activation occurs through the interaction of this compound with the diacylglycerol (DAG) binding site on PKC, mimicking the natural activators of the enzyme . Once activated, PKC phosphorylates various target proteins, leading to changes in gene expression and cellular function . Additionally, this compound has been shown to inhibit the p53-mediated activation of IGFBP3 in glioma cells, providing an anti-apoptotic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other molecules . Long-term exposure to this compound has been shown to cause persistent activation of protein kinase C, leading to sustained changes in cellular function and gene expression . These long-term effects can contribute to the development of tumors and other pathological conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild skin irritation and inflammation . At higher doses, it can lead to severe blistering, tissue damage, and carcinogenesis . Studies have shown that there is a threshold dose above which the toxic effects of this compound become significantly more pronounced . Additionally, high doses of this compound can cause systemic toxicity, affecting multiple organs and systems .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with protein kinase C . The activation of PKC by this compound leads to the phosphorylation of various metabolic enzymes, altering their activity and affecting metabolic flux . Additionally, this compound can influence the levels of certain metabolites by modulating the expression of genes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also be influenced by its binding to extracellular matrix components and other molecules .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its localization, as it interacts with different biomolecules in these compartments . For example, in the cytoplasm, this compound can activate protein kinase C, while in the nucleus, it can modulate gene expression by interacting with transcription factors and other nuclear proteins . Additionally, post-translational modifications of this compound can influence its targeting to specific subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: Teleocidin A1 is primarily produced through biosynthesis by Streptomyces bacteria. The biosynthetic gene cluster responsible for its production has been identified in the genome of the cyanobacterium Moorea producens . The biosynthesis involves several enzymatic reactions, including oxidative intramolecular C-N bond-forming reactions, regio- and stereo-selective reverse prenylation reactions, and methylation-triggered terpene cyclization .
Industrial Production Methods: Industrial production of teleocidin A1 involves the cultivation of Streptomyces strains under controlled conditions. The fermentation broth is then extracted using solvents such as ethyl acetate, and the compound is purified using high-performance liquid chromatography (HPLC) .
化学反応の分析
反応の種類: テレシジンA1は、酸化、還元、置換など、さまざまな化学反応を起こします。 この化合物の独自の構造により、有機合成では困難な複雑な酵素反応に関与することができます .
一般的な試薬と条件: テレシジンA1を含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応の条件は、通常、特定の温度、pHレベル、および溶媒系を伴います .
主要な生成物: テレシジンA1の反応から生成される主要な生成物には、コアのインドールが縮合したラクタム環構造を保持するさまざまな類似体と誘導体が含まれます .
4. 科学研究の応用
テレシジンA1は、幅広い科学研究用途を持っています。
類似化合物との比較
Teleocidin A1 is part of the indole alkaloid family, which includes other compounds such as teleocidin B, ergotamine, and vinblastine . Compared to these compounds, teleocidin A1 is unique due to its potent PKC activation and its specific indole-fused nine-membered lactam ring structure .
Similar Compounds:
- Teleocidin B
- Ergotamine
- Vinblastine
特性
IUPAC Name |
5-(3,7-dimethylocta-1,6-dien-3-yl)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O2/c1-8-27(6,13-9-10-17(2)3)21-11-12-22-23-19(15-28-24(21)23)14-20(16-31)29-26(32)25(18(4)5)30(22)7/h8,10-12,15,18,20,25,28,31H,1,9,13-14,16H2,2-7H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISDGNGREAJPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC=C(C)C)C=C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10907258 | |
| Record name | Teleocidin A 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70497-14-2, 102209-77-8 | |
| Record name | (2S,5S)-9-[(1R)-1-Ethenyl-1,5-dimethyl-4-hexen-1-yl]-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70497-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Teleocidin A 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1675661.png)
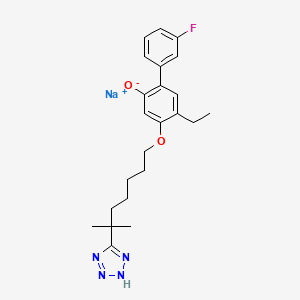
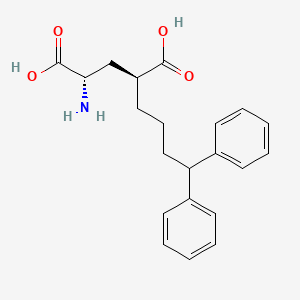
![N-[(5-{2-[(6R)-2-Amino-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]ethyl}-2-thienyl)carbonyl]-L-glutamic acid](/img/structure/B1675664.png)
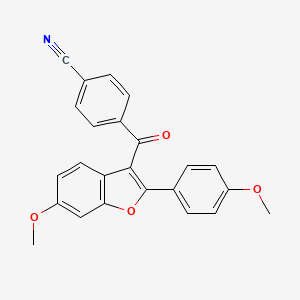
![2-[(E)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675669.png)
![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B1675670.png)
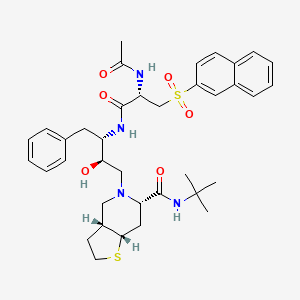

![2-[(E)-[3-[(4-benzoylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675674.png)
![2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine](/img/structure/B1675676.png)
